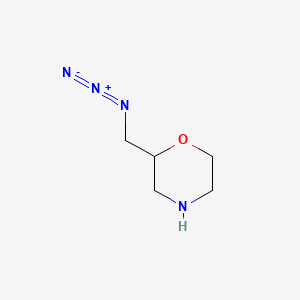

2-(Azidomethyl)morpholine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

921212-10-4 |

|---|---|

Molecular Formula |

C5H10N4O |

Molecular Weight |

142.16 |

IUPAC Name |

2-(azidomethyl)morpholine |

InChI |

InChI=1S/C5H10N4O/c6-9-8-4-5-3-7-1-2-10-5/h5,7H,1-4H2 |

InChI Key |

UFUOOGMANUTNCX-UHFFFAOYSA-N |

SMILES |

C1COC(CN1)CN=[N+]=[N-] |

Canonical SMILES |

C1COC(CN1)CN=[N+]=[N-] |

Origin of Product |

United States |

Foundational & Exploratory

2-(Azidomethyl)morpholine chemical structure and properties

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Chemical Biologists, and Process Safety Engineers

Executive Summary: The "Click-Ready" Pharmacophore

2-(Azidomethyl)morpholine represents a high-value bifunctional building block in modern drug discovery. It bridges the gap between the favorable pharmacokinetic properties of the morpholine ring (solubility, metabolic stability) and the chemoselective utility of the azide group (Click Chemistry, Staudinger ligation).

This guide details the structural properties, validated synthetic protocols, and critical safety parameters for this compound. Particular emphasis is placed on the low C/N ratio (1.25) , necessitating strict adherence to safety protocols during isolation and storage.

Chemical Architecture & Properties[1]

Structural Analysis

The molecule consists of a saturated morpholine heterocycle substituted at the C2 position with an azidomethyl group (

-

Stereochemistry: The C2 carbon is a chiral center. The compound exists as two enantiomers (R and S). In medicinal chemistry, the S-enantiomer is often preferred if derived from chiral amino acid precursors, though racemic mixtures are common in early-stage fragment screening.

-

Conformation: The morpholine ring predominantly adopts a chair conformation . The bulky azidomethyl group at C2 will prefer the equatorial position to minimize 1,3-diaxial interactions, stabilizing the structure.

Physicochemical Profile (Calculated)

Note: Experimental values for the free base are rare due to stability concerns; values below are computed for the free amine form.

| Property | Value | Significance |

| Molecular Formula | High nitrogen content (Warning: Energetic) | |

| Molecular Weight | 142.16 g/mol | Fragment-like (Rule of 3 compliant) |

| ClogP | ~ -0.5 to 0.1 | Highly hydrophilic; improves aqueous solubility |

| pKa (Morpholine N) | ~ 8.0 - 8.2 | Slightly lower than parent morpholine (8.36) due to inductive effect of azide |

| H-Bond Donors | 1 (NH) | Available for interaction or further derivatization |

| H-Bond Acceptors | 4 | 2 from Azide, 1 Ether, 1 Amine |

Critical Safety Profile: The C/N Ratio Rule

WARNING: Organic azides are potentially explosive. This compound falls into a high-risk category based on its carbon-to-nitrogen ratio.

Stability Assessment

The safety of organic azides is estimated using the C/N Ratio Rule :

For this compound (

- [3]

-

Ratio:

Interpretation: The ratio is 1.5 , which is significantly below the safe threshold of 3. This indicates the compound is energy-rich and potentially unstable .[1]

Mandatory Safety Protocols

-

Do Not Distill: Never attempt to purify the free azide by distillation.[1][2][4] Heat and concentration can trigger explosive decomposition.[2][4]

-

Solution Storage: Store as a dilute solution (< 1 M) in a stable solvent (e.g., DCM, Toluene) at -20°C.

-

N-Protection: It is strongly recommended to handle the N-Boc protected derivative (

, Ratio ≈ 2.5) which is significantly more stable and safer to handle than the free amine. -

Light Protection: Azides are photosensitive; store in amber vials.

Validated Synthetic Protocol

The most robust route utilizes 2-(Hydroxymethyl)morpholine as the starting material. To ensure safety and chemoselectivity, the morpholine nitrogen is first protected.

Reaction Workflow (DOT Diagram)

Caption: Step-wise synthesis from commercially available precursors. N-Boc protection is critical for safety.

Detailed Methodology

Step 1: N-Boc Protection

-

Dissolve 2-(hydroxymethyl)morpholine (1.0 eq) in DCM.[5]

-

Add Triethylamine (1.2 eq) and cool to 0°C.

-

Add

(1.1 eq) dropwise.[5] Warm to RT and stir for 12h. -

Workup: Wash with water/brine, dry over

.[3]

Step 2 & 3: Activation and Azidation (One-Pot Sequence)

-

Dissolve N-Boc-2-(hydroxymethyl)morpholine in anhydrous DCM at 0°C.

-

Add TEA (1.5 eq) followed by Methanesulfonyl chloride (MsCl, 1.2 eq). Stir 1h to form the mesylate.

-

Solvent Swap: Evaporate DCM (carefully) and redissolve residue in DMF.

-

Add Sodium Azide (

, 2.0 eq). Safety: Use a blast shield. -

Heat to 60°C for 4-6 hours.

-

Workup: Dilute with water, extract with EtOAc. Wash organic layer 5x with water (to remove DMF/azide salts).

-

Purification: Column chromatography (Hexane/EtOAc). Do not concentrate to dryness.

Reactivity & Applications in Drug Discovery

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary utility of this scaffold is as a "Clickable" linker. The azide group reacts with terminal alkynes to form stable 1,4-disubstituted 1,2,3-triazoles.

Mechanism & Workflow:

Caption: CuAAC "Click" reaction pathway for generating morpholine-linked bioconjugates.

PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), the linker determines solubility and permeability.

-

Solubility: The morpholine oxygen and nitrogen improve the physicochemical profile compared to standard alkyl chains.[6]

-

Rigidity: The ring structure restricts conformational freedom, potentially reducing the entropic penalty of ternary complex formation (Target-PROTAC-E3 Ligase).

Staudinger Reduction

The azide can be chemically reduced to a primary amine (

References

-

Morpholine Properties & Pharmacophore Utility

-

Azide Safety & C/N Ratio

-

Bräse, S., et al.[4][8] "Organic Azides: An Exploding Diversity of a Unique Class of Compounds."[4][8] Angew. Chem. Int. Ed.2005 , 44, 5188-5240.[4][8] Link

-

University of California Santa Barbara.[4][8] "Laboratory Safety Fact Sheet #26: Synthesizing, Purifying, and Handling Organic Azides."[4][8] Link

-

-

Synthesis Protocols (Analogous Transformations)

-

BenchChem Technical Guide. "Synthesis of 2-Piperidin-1-ylmethyl-morpholine and its Derivatives." (Protocol adapted for Boc-protection).[7] Link

-

Gao, Y., et al. "Continuous multistep synthesis of 2-(azidomethyl)oxazoles." Beilstein J. Org. Chem.2018 , 14, 459-467. (Demonstrates Azide displacement safety in flow). Link

-

-

PROTAC Linker Design

Sources

- 1. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]

- 2. uvic.ca [uvic.ca]

- 3. BJOC - Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines [beilstein-journals.org]

- 4. safety.fsu.edu [safety.fsu.edu]

- 5. benchchem.com [benchchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

2-(Azidomethyl)morpholine CAS number 112913-97-0 (N-benzyl derivative)

Executive Summary

This guide provides a comprehensive technical analysis of 2-(azidomethyl)-4-(phenylmethyl)morpholine (CAS 112913-97-0). As a bifunctional chiral pool scaffold, this molecule bridges the gap between classical heterocyclic medicinal chemistry and modern bioorthogonal synthesis. The morpholine ring is a privileged structure in CNS drug discovery due to its favorable lipophilicity and metabolic stability, while the azidomethyl handle enables "Click" chemistry (CuAAC) for rapid library generation or bioconjugation.

This document details the synthesis, safety protocols, and application workflows for this compound, emphasizing the critical handling of organic azides and the strategic removal of the N-benzyl protecting group.

Chemical Identity & Structural Significance[1][2][3][4][5]

The compound is an N-benzyl protected morpholine with a reactive azide handle at the C2 position. The benzyl group serves as a robust protecting group for the secondary amine during harsh azidation conditions, while the azide serves as a latent primary amine or a 1,3-dipole for cycloadditions.

Table 1: Physicochemical Profile

| Property | Value | Notes |

| IUPAC Name | 2-(Azidomethyl)-4-benzylmorpholine | Also: 4-benzyl-2-(azidomethyl)morpholine |

| CAS Number | 112913-97-0 | Specific to the N-benzyl derivative |

| Molecular Formula | ||

| Molecular Weight | 232.28 g/mol | |

| C/N Ratio | 3.0 | Critical Safety Metric (See Section 4) |

| Physical State | Pale yellow oil (typical) | May crystallize upon high purity/cooling |

| Solubility | DCM, THF, EtOAc, MeOH | Insoluble in water |

| Key IR Signal | ~2100 | Characteristic Azide Stretching ( |

Synthetic Pathways & Experimental Protocols

The synthesis of CAS 112913-97-0 typically proceeds via the activation of N-benzyl-2-(hydroxymethyl)morpholine . Direct displacement of a hydroxyl group by an azide is poor; therefore, conversion to a mesylate or tosylate leaving group is the standard, high-yield approach.

Synthesis Workflow Diagram

Figure 1: Two-step synthesis from the hydroxymethyl precursor via mesylate activation.

Detailed Protocol

Step 1: Mesylation (Activation)

Objective: Convert the chemically inert alcohol into a reactive mesylate leaving group.

-

Setup: Charge a flame-dried round-bottom flask with N-benzyl-2-(hydroxymethyl)morpholine (1.0 eq) and dry Dichloromethane (DCM) [0.2 M concentration].

-

Base Addition: Add Triethylamine (

, 1.5 eq) and cool the solution to 0°C in an ice bath. -

Activation: Dropwise add Methanesulfonyl chloride (MsCl, 1.2 eq). The reaction is exothermic; maintain temperature < 5°C.

-

Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (disappearance of polar alcohol spot).

-

Workup: Quench with saturated

. Extract with DCM (3x). Wash organics with brine, dry over-

Checkpoint: The crude mesylate is usually stable enough for the next step without column chromatography.

-

Step 2: Azidation (Nucleophilic Substitution)

Objective: Displacement of the mesylate by the azide anion.

-

Solvation: Dissolve the crude mesylate (from Step 1) in anhydrous DMF [0.5 M concentration].

-

Reagent: Add Sodium Azide (

, 1.5 eq). -

Heating: Heat the mixture to 80–90°C behind a blast shield for 4–12 hours.

-

Validation: Monitor IR for the appearance of the strong azide peak at ~2100

. -

Workup: Cool to RT. Dilute with water (5x volume) and extract with Diethyl Ether (

) or Ethyl Acetate.-

Why Ether? DMF is difficult to remove; copious water washes are required.

-

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Safety Protocols: Handling Organic Azides

Working with CAS 112913-97-0 requires strict adherence to safety standards due to the energetic nature of the azide functionality.

The "Rule of Three" (C/N Ratio)

The stability of organic azides is governed by the ratio of Carbon atoms to Nitrogen atoms.[2]

-

Formula:

-

Calculation for CAS 112913-97-0: 12 Carbons / 4 Nitrogens = 3.0 .

-

Assessment: This compound is on the borderline of stability . It is generally safe to handle at standard scales (<5g) but should be treated as potentially explosive if heated dry or subjected to shock.

Mandatory Safety Rules

-

No Metal Spatulas: Azides can react with transition metals (Cu, Pb) to form highly explosive metal azides. Use Teflon or ceramic tools only.

-

Heat Limits: Do not heat the isolated neat material above 100°C.

-

Waste Disposal: Never pour azide solutions down the drain (risk of forming explosive azides in lead pipes).[4] Quench excess azide with dilute bleach or the specific "Azide Kill" method (

generated in situ) before disposal. -

Rotary Evaporation: Do not distill to total dryness if the bath temperature is >40°C.

Applications & Deprotection Strategies

Once synthesized, CAS 112913-97-0 serves as a versatile intermediate.

Click Chemistry (CuAAC)

The primary utility is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form 1,2,3-triazoles. This is widely used in Fragment-Based Drug Discovery (FBDD) to link the morpholine pharmacophore to other ligands.

Deprotection of the N-Benzyl Group

For the morpholine to be active in many CNS targets, the secondary amine often needs to be free or derivatized differently.

-

Method A: Catalytic Hydrogenation (Standard)

-

Reagents:

(1 atm or balloon), 10% Pd/C, MeOH or EtOH. -

Note: The azide group is NOT stable to hydrogenation; it will reduce to the primary amine (

). If you want to keep the azide, do not use this method .

-

-

Method B: ACE-Cl (Selective)

Application Workflow Diagram

Figure 2: Divergent application pathways: Triazole formation vs. Reduction to amine.

References

-

Organic Azide Safety: Bräse, S., et al. (2005).[4] "Organic Azides: An Exploding Diversity of a Unique Class of Compounds."[4] Angewandte Chemie International Edition. [Link]

-

Morpholine Synthesis: Dilhas, A., et al. (2003). "Synthesis of chiral morpholines." Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Benzyl Deprotection: Kocienski, P. J. (2005). Protecting Groups. Thieme. (Standard Reference for N-Bn removal). [Link]

-

Click Chemistry Protocols: Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[6] "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie. [Link]

Sources

Modular Architectures: Azide-Functionalized Morpholines in Modern Medicinal Chemistry

Topic: Azide-functionalized morpholine building blocks for drug discovery Content Type: Technical Whitepaper Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists

Executive Summary

The integration of azide-functionalized morpholine building blocks represents a convergence of two powerful concepts in drug discovery: the pharmacokinetic superiority of the morpholine heterocycle and the modular utility of "click" chemistry. This guide examines the strategic deployment of these synthons to optimize solubility, metabolic stability, and target engagement. We explore synthetic routes, safety protocols for organic azides, and applications ranging from Fragment-Based Drug Discovery (FBDD) to PROTAC linker design.

Strategic Rationale: The Morpholine-Azide Synergy

The Morpholine Advantage

Morpholine is a "privileged structure" in medicinal chemistry. Unlike its structural analogs (piperidine or piperazine), the insertion of the oxygen atom at the 4-position lowers basicity (

-

Solubility: The ether oxygen acts as a hydrogen bond acceptor, enhancing aqueous solubility—a critical parameter for oral bioavailability.

-

Metabolic Stability: Morpholine rings are generally resistant to oxidative metabolism compared to N-alkyl chains, often blocking metabolic soft spots on aromatic rings.

The Azide Utility

The azide group (

Key Application Areas:

-

Library Synthesis: Rapid generation of 1,2,3-triazole linked libraries.

-

PROTACs: Designing linkers that modulate the physicochemical properties of the degrader.

-

Photoaffinity Labeling: Using aryl azides to map binding sites.

Synthesis & Manufacturing of Azido-Morpholines

The synthesis of azide-functionalized morpholines requires strict adherence to safety protocols due to the energetic nature of the azide anion.

Synthetic Pathways

The two most common routes involve either nucleophilic substitution on an N-alkyl chain or direct functionalization of the carbon skeleton.

Route A: Post-Alkylation Azidation (The "Displacement" Strategy)

This is the standard industrial route for generating N-(alkylazido)morpholines.

-

Precursor Formation: Alkylation of morpholine with a halo-alcohol (e.g., 2-chloroethanol).

-

Activation: Conversion of the hydroxyl group to a leaving group (Mesylate/Tosylate).

-

Displacement: Nucleophilic attack by Sodium Azide (

).

Route B: Diazo Transfer (For Primary Amines)

If the morpholine scaffold contains a primary amine (e.g., (morpholin-2-yl)methanamine), a diazo transfer reagent like imidazole-1-sulfonyl azide is used.

Visualization of Synthetic Logic

Figure 1: Step-wise synthesis of N-alkyl-azido morpholines via the mesylate displacement route.

Experimental Protocols

Safety First: The "Rule of Six"

Before attempting any synthesis, calculate the Carbon/Nitrogen ratio to assess explosivity risks.

Formula:

- : Number of Carbon atoms

- : Number of Oxygen atoms

- : Number of Nitrogen atoms

Example: For N-(2-azidoethyl)morpholine (

Protocol: Synthesis of N-(2-azidoethyl)morpholine (Solution Phase)

Rationale: This protocol avoids the isolation of the pure azide, keeping it in solution to mitigate explosion risks.

Materials:

-

N-(2-chloroethyl)morpholine hydrochloride (10 mmol)

-

Sodium Azide (

) (15 mmol) - Toxic, handle with care -

Dimethylformamide (DMF) or Water (

) -

Tetrabutylammonium iodide (TBAI) (0.5 mmol) - Catalyst

Step-by-Step Methodology:

-

Dissolution: Dissolve N-(2-chloroethyl)morpholine HCl (1.86 g) in water (10 mL).

-

Basification: Neutralize with NaOH to generate the free base if starting with HCl salt.

-

Azidation: Add

(0.975 g) and TBAI (cat.). -

Reaction: Heat the mixture to 80°C for 12–16 hours behind a blast shield.

-

Mechanism: TBAI facilitates the Finkelstein reaction (Cl

I

-

-

Work-up (Critical Safety Step):

-

Cool to room temperature.

-

Extract into Dichloromethane (DCM) or Ethyl Acetate.

-

Do NOT concentrate to dryness.

-

Wash organic layer with brine.

-

-

Quantification: Determine concentration via NMR (using an internal standard) or gravimetric analysis of a small aliquot. Use the solution directly for Click chemistry.

Protocol: CuAAC "Click" Reaction

Rationale: Copper(I) catalyzes the regioselective formation of 1,4-disubstituted 1,2,3-triazoles.

Reagents:

-

Azido-morpholine solution (1.0 eq)

-

Terminal Alkyne (1.0 eq)

- (10 mol%)

-

Sodium Ascorbate (20 mol%) - Reduces Cu(II) to active Cu(I)

-

Solvent: t-BuOH/H2O (1:1)

Procedure:

-

Suspend alkyne and azido-morpholine in solvent.

-

Add freshly prepared Sodium Ascorbate solution, followed by Copper Sulfate solution.

-

Stir at Room Temperature for 2–4 hours.

-

Monitor by LC-MS (Disappearance of alkyne; Azides are hard to visualize on UV).

-

Purification: Scavenge copper using EDTA or silica gel chromatography.

Applications in Drug Discovery

Comparative Data: Morpholine vs. Analogs in Linker Design

When designing linkers for PROTACs or antibody-drug conjugates (ADCs), the choice of the solubilizing group impacts the physicochemical profile.

Table 1: Physicochemical Impact of Heterocycles in Linker Systems

| Heterocycle | LogP Contribution | Aqueous Solubility | Metabolic Risk | Application Suitability |

| Morpholine | Low (-0.86) | High | Low | Ideal for reducing lipophilicity in greasy degraders. |

| Piperidine | High (0.84) | Moderate | Moderate | prone to oxidation (CYP450). |

| Piperazine | Very Low (-1.17) | Very High | Low | Secondary amine can be reactive; often requires capping. |

| Benzene | High (2.1) | Low | High | Increases |

PROTAC Linker Logic

In PROTAC design, the "linker" is not just a connector; it dictates cell permeability and ternary complex stability. Azide-functionalized morpholines allow researchers to "click" a solubility-enhancing morpholine moiety into the middle of a hydrocarbon chain.

Workflow Logic:

-

Ligand A (E3 binder): Functionalized with Alkyne.

-

Ligand B (POI binder): Functionalized with Alkyne.

-

Linker: Bis-azide morpholine derivative.

-

Result: A rigidified, soluble PROTAC.

Figure 2: Modular assembly of PROTACs using bis-azide morpholine linkers to improve physicochemical properties.

References

-

Brak, K., & Ellman, J. A. (2010). Asymmetric Synthesis of α-Amino Acids. Journal of Organic Chemistry. (Note: Reference context for azide safety standards in organic synthesis).

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition.

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.

-

Occupational Safety and Health Administration (OSHA). (n.d.). Sodium Azide: Hazardous Substance Fact Sheet.

-

Li, L., & Zhang, Z. (2016). Development of Click Chemistry Reagents for Drug Discovery. Combinatorial Chemistry & High Throughput Screening.

2-Substituted Morpholine Derivatives: Structural Dynamics & Medicinal Utility

This guide provides a technical deep-dive into 2-substituted morpholine derivatives , a structural motif critical for modulating physicochemical properties and target selectivity in modern drug discovery.

Technical Guide for Medicinal Chemists

Executive Summary

The morpholine ring is a "privileged scaffold" in medicinal chemistry, widely valued for its ability to lower lipophilicity (LogP) while maintaining metabolic stability compared to piperidines or piperazines.[1] However, the 2-position (adjacent to the oxygen) offers a unique vector for optimization. Unlike N-substitution (which primarily affects basicity and solubility) or 3-substitution (which sterically crowds the nitrogen lone pair), 2-substitution provides a distinct mechanism to:

-

Introduce Chirality: Creating specific vectors for protein-ligand interaction.

-

Modulate Basicity: Inductive effects through the ether oxygen allow fine-tuning of the N-pKa.

-

Control Conformation: Locking the ring into specific chair conformations to reduce entropic penalties upon binding.

Part 1: Structural & Physicochemical Properties

Conformational Analysis

The morpholine ring predominantly exists in a chair conformation.[2] Introducing a substituent at the C2 position creates a preference for the substituent to adopt an equatorial orientation to minimize 1,3-diaxial interactions, although this can be overridden by specific intramolecular interactions (e.g., hydrogen bonding with the protonated amine).

-

The Anomeric Effect: When electron-withdrawing groups (e.g., -F, -CF3) are introduced at C2, the endo-anomeric effect can stabilize the axial conformer, altering the vector of the N-lone pair and the substituent itself.

-

pKa Modulation: The inductive effect of the oxygen atom at position 1 lowers the pKa of the morpholine nitrogen (typically ~8.3) compared to piperidine (~11.0).

-

2-Alkyl substitution: Minimal effect on pKa.

-

2-Fluoro/Alkoxy substitution: Significantly lowers pKa (to ~6.0–7.0), often improving Blood-Brain Barrier (BBB) permeability by reducing the fraction of ionized species at physiological pH.

-

Metabolic Stability

Unsubstituted morpholines are susceptible to oxidative metabolism (N-oxidation or

-

Blocking Metabolic Soft Spots: Substitution at C2 sterically hinders the approach of CYP450 enzymes to the adjacent carbons, potentially increasing the metabolic half-life (

). -

Chirality & Metabolism: Enantiomers of 2-substituted morpholines often exhibit distinct metabolic profiles. For example, in Reboxetine , the (S,S)-enantiomer is the active norepinephrine reuptake inhibitor, while the enantiomers may have different clearance rates.

Part 2: Synthetic Methodologies

The construction of 2-substituted morpholines requires precise stereocontrol. Three dominant strategies have emerged in recent literature.

Strategy A: Asymmetric Hydrogenation (The Modern Approach)

Recent advances utilize Rhodium-catalyzed asymmetric hydrogenation of 2-substituted dehydromorpholines . This method is highly efficient for generating chiral centers with high enantiomeric excess (ee > 99%).[3][4]

-

Key Catalyst: Bisphosphine-Rh complexes with large bite angles.[3][4][5]

-

Mechanism:[6][7][8][9] Coordination of the enamide double bond to Rh, followed by face-selective hydride transfer.

Strategy B: Pd-Catalyzed Carboamination (The Modular Approach)

This method constructs the ring from linear precursors, allowing for diverse substitution patterns.

-

Substrates: N-allyl amino alcohols + Aryl bromides.[6]

-

Mechanism:[6][7][8][9] Pd(0) oxidative addition to Ar-Br, followed by intramolecular syn-aminopalladation across the alkene.[6]

-

Advantage:[5][7][8][9][10][11] Allows simultaneous introduction of the 2-substituent and an N-aryl group.

Strategy C: Chiral Pool / Cyclization (The Classical Approach)

Starting from chiral amino alcohols (e.g., amino acids or epoxides).

-

Workflow: Alkylation of chiral amino alcohol with

-halo esters, followed by lactamization and reduction. -

Limitation: Step-heavy; reduction of the lactam can be harsh.

Visualization: Synthetic Decision Matrix

The following diagram outlines the logic for selecting a synthetic route based on the desired substitution pattern.

Figure 1: Decision tree for selecting the optimal synthetic pathway for 2-substituted morpholines.

Part 3: Medicinal Chemistry Case Studies

Reboxetine (Norepinephrine Reuptake Inhibitor)

Reboxetine represents a classic example where the 2-substitution is integral to the pharmacophore.

-

Structure: (2S, 3S)-2-[α-(2-ethoxyphenoxy)benzyl]morpholine.

-

Role of 2-Sub: The large 2-substituent (ethoxyphenoxy-benzyl group) occupies a hydrophobic pocket in the norepinephrine transporter (NET). The rigid morpholine ring orients the ether oxygen and the basic nitrogen in a specific spatial arrangement essential for binding.

-

Stereochemistry: The (S,S)-configuration is critical for potency; the enantiomer is significantly less active.

Aprepitant (NK1 Receptor Antagonist)

Aprepitant utilizes a morpholine core with complex substitution.

-

Structure: 2-(R)-(1-(R)-3,5-bis(trifluoromethyl)phenylethoxy)-3-(S)-(4-fluoro)-phenylmorpholine.

-

Role of 2-Sub: The 2-position anchors a bulky bis-CF3-phenyl ether side chain. This group is crucial for hydrophobic interactions within the Neurokinin-1 (NK1) receptor.

-

Design Note: The 2,3-disubstitution pattern creates a "locked" conformation that minimizes the entropic cost of binding.

BACE-1 Inhibitors (Alzheimer's Research)

In the development of Beta-secretase 1 (BACE-1) inhibitors, 2-substituted morpholines were used to solve a permeability problem.

-

Challenge: BACE-1 targets are in the brain; inhibitors need high BBB permeability.

-

Solution: Introduction of 2-F or 2-CF3 groups.

-

Mechanism: The electron-withdrawing nature of the 2-substituent lowered the pKa of the morpholine nitrogen (reducing basicity). This reduced the efflux liability (P-gp substrate potential) and improved CNS penetration without sacrificing potency.

Part 4: Strategic Design Protocol

When designing a 2-substituted morpholine into a new lead series, follow this validated protocol:

| Step | Parameter | Experimental Action | Rationale |

| 1 | Vector Check | Docking / Modeling | Verify if the C2 vector points towards solvent (solubility handle) or protein (binding handle). |

| 2 | pKa Tuning | C2-F or C2-OMe scan | If the parent amine is too basic (pKa > 9), introduce C2-EWG to lower pKa to 7.0–8.0 range. |

| 3 | Metabolic Spot | Microsomal Stability Assay | If C2/C3 oxidation is a clearance driver, block C2 with a methyl or gem-dimethyl group. |

| 4 | Chiral Check | Enantiomer Separation | Synthesize racemate first, then separate via Chiral SFC. Test enantiomers early to avoid pursuing "diluted" leads. |

Visualization: SAR Logic Flow

The following diagram illustrates the Structure-Activity Relationship (SAR) logic when optimizing the morpholine ring.

Figure 2: SAR impact of 2-substitution on the morpholine scaffold.[6][11][12]

References

-

Li, M., et al. (2021).[4] Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. Link

-

Kourounakis, A. P., et al. (2020).[10] Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity. Medicinal Research Reviews. Link

-

Bode, J. W., et al. (2017).[1] De Novo Assembly of Highly Substituted Morpholines and Piperazines. Organic Letters. Link

-

Wolfe, J. P., et al. (2010). A New Strategy for the Synthesis of Substituted Morpholines. Journal of the American Chemical Society. Link

-

Di Martino, R. M. C., et al. (2017). Occurrence of Morpholine in Central Nervous System Drug Discovery. Journal of Medicinal Chemistry. Link

-

Mellah, M., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Chemical Reviews. Link

Sources

- 1. De Novo Assembly of Highly Substituted Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]

- 5. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Medicinal chemistry of 2,2,4-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Properties of Morpholine-Based Click Reagents

Executive Summary: The Critical Role of Solubility in Bioconjugation

In the intricate fields of drug development and biological research, the success of conjugation chemistry hinges on the precise and efficient coupling of molecules in aqueous environments. Click chemistry, particularly the copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), has emerged as a powerful tool for its bioorthogonality and reliability.[1] However, a significant bottleneck for many advanced click reagents, such as dibenzocyclooctyne (DBCO), is their inherent hydrophobicity and poor aqueous solubility.[2][3] This limitation necessitates the use of organic co-solvents, which can perturb biological systems, denature proteins, and complicate downstream purification.[4] This guide explores the strategic incorporation of the morpholine moiety—a 'privileged' heterocyclic scaffold in medicinal chemistry—into click reagents as a robust solution to overcome these solubility challenges, thereby enhancing reaction efficiency and preserving the integrity of biological samples.[5][]

The Morpholine Moiety: A Superior Hydrophilic Scaffold

The utility of morpholine in enhancing the aqueous solubility of parent molecules is well-established in pharmaceutical sciences.[5][7] Its effectiveness stems from a unique combination of physicochemical properties that make it more than just a simple polar group.

-

Dual Hydrogen Bonding Capability: Morpholine, with its chemical formula O(CH₂CH₂)₂NH, features both an ether oxygen and a secondary amine nitrogen.[8] The oxygen atom can act as a hydrogen bond acceptor, while the amine group can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with water molecules.[9]

-

Basicity and Protonation: The secondary amine in the morpholine ring is a weak base (pKa of the conjugate acid is ~8.4), allowing it to be protonated at physiological pH.[8][10] This capacity to form a charged morpholinium salt dramatically increases a molecule's aqueous solubility.

-

Disruption of Crystal Packing: Unlike planar aromatic structures, the saturated, non-planar chair conformation of the morpholine ring disrupts the efficient crystal lattice packing that often leads to low solubility in solid compounds.[7]

-

Balanced Lipophilicity and Hydrophilicity: The presence of both polar heteroatoms and non-polar ethylene bridges provides an optimal balance of hydrophilic and lipophilic character.[3] This amphiphilic nature is crucial for improving overall pharmacokinetic and pharmacodynamic properties in drug candidates.[10]

By incorporating this versatile heterocycle into the structure of a click reagent, we can impart these favorable solubility characteristics, transforming a challenging, hydrophobic tool into a highly effective, water-soluble probe.

Designing Advanced Click Reagents: The Morpholine Advantage

The logical next step is to apply these principles to the design of next-generation click reagents. The strategy involves covalently linking a morpholine moiety, often via a spacer like polyethylene glycol (PEG), to a click-reactive group such as an azide or a strained alkyne (e.g., DBCO, BCN).

Caption: Conceptual design of a morpholine-based click reagent.

This design leverages the synergistic effects of both the morpholine group and the PEG spacer to maximize water solubility, creating a reagent that is readily dissolved in aqueous buffers without the need for potentially harmful organic co-solvents.

Comparative Solubility Profile of Click Reagents

The practical benefit of incorporating morpholine is best illustrated through a comparison with standard click reagents. While precise solubility values depend on the exact structure, the following table provides an illustrative comparison based on established chemical principles and available data for analogous compounds.

| Reagent Type | Representative Structure | Key Structural Features | Estimated Aqueous Solubility | Required Co-Solvent |

| Standard Hydrophobic | DBCO-NHS Ester | Rigid, aromatic, non-polar core | < 0.1 mg/mL | DMSO, DMF, Acetonitrile[4] |

| PEGylated (Hydrophilic) | DBCO-PEG4-NHS Ester | Flexible, polar PEG4 linker | ~5.5 mM (~3 mg/mL)[11] | Not typically required |

| Morpholine-Enhanced | Morpholino-PEG4-DBCO | Morpholine + PEG4 linker | > 10 mg/mL (estimated) | Not required |

This is a hypothetical structure for illustrative purposes. The estimated solubility is based on the known significant enhancement provided by morpholine moieties in medicinal chemistry.[7]

The data clearly indicates the progression: standard DBCO reagents are poorly soluble, requiring organic solvents that can compromise biological experiments.[3][4] The addition of a PEG linker significantly improves solubility, making the reagent usable in aqueous buffers.[12] The further addition of a morpholine group is anticipated to provide a substantial, best-in-class solubility profile, ensuring rapid and complete dissolution even at high concentrations, which is critical for achieving favorable reaction kinetics.

Experimental Protocol: Gold-Standard Solubility Assessment

To empirically validate the solubility of a novel morpholine-based click reagent, the thermodynamic shake-flask method is the industry's gold standard. This protocol provides a robust and reproducible measure of a compound's true equilibrium solubility.

Workflow Diagram

Caption: Shake-flask method workflow for solubility determination.

Step-by-Step Methodology

-

Preparation of Calibration Standards: a. Accurately prepare a 10 mg/mL stock solution of the morpholine-based click reagent in 100% DMSO. b. Perform a serial dilution of this stock solution in the chosen aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to create a set of standards ranging from 1 µg/mL to 1000 µg/mL. c. Inject each standard into an HPLC system equipped with a UV detector set to the absorbance maximum of the reagent (e.g., ~309 nm for DBCO). d. Plot the peak area against the known concentration to generate a linear calibration curve. The R² value must be >0.99 for the curve to be considered valid.

-

Sample Preparation and Incubation: a. Add an excess of the solid morpholine-based click reagent to a series of vials (in triplicate) containing a precise volume of the aqueous buffer (e.g., 1 mL). "Excess" means adding enough solid so that undissolved material is clearly visible after incubation. A starting point is 2-5 mg. b. Seal the vials and place them in a shaker or rotator, incubating at a constant temperature (e.g., 25°C) for 24 hours. This extended incubation is critical to ensure the system reaches thermodynamic equilibrium.

-

Sample Processing and Analysis: a. After 24 hours, visually confirm that excess solid remains. If not, more solid must be added and the incubation repeated. b. Carefully withdraw the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove all undissolved particles. This step is crucial to avoid artificially inflating the measured concentration. c. Analyze the clear filtrate using the same validated HPLC-UV method developed for the calibration curve.

-

Data Interpretation: a. Using the peak area from the sample chromatogram, determine the concentration of the dissolved reagent by interpolating from the linear calibration curve. b. The resulting concentration is the thermodynamic aqueous solubility of the reagent, typically expressed in mg/mL or mM.

Conclusion and Future Outlook

The incorporation of morpholine moieties into click chemistry reagents represents a scientifically-grounded strategy to overcome the persistent challenge of poor aqueous solubility. This approach leverages decades of medicinal chemistry insights, where morpholine is a trusted scaffold for improving drug-like properties.[5][10] By enhancing the water solubility of powerful tools like DBCO and BCN, morpholine-based reagents enable more efficient, reliable, and truly biocompatible conjugation experiments. They eliminate the need for disruptive organic co-solvents, leading to cleaner reactions, higher yields, and better preservation of biomolecule function. For researchers in drug development and chemical biology, the adoption of these superior reagents translates to more robust data, simplified workflows, and an expanded scope for the application of click chemistry in sensitive biological systems.

References

-

Jorgensen, W. L., & Duffy, E. M. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Journal of Medicinal Chemistry. [Link]

-

LookChem. (2025). Morpholine (CAS: 110-91-8): Chemical Properties, Production Process, and Applications. LookChem. [Link]

-

Nwe, K., & Brechbiel, M. W. (2009). Click Chemistry Conjugations. Methods in Molecular Biology. [Link]

-

Wang, Y., et al. (2018). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. Molecules. [Link]

-

Gene Tools, LLC. (n.d.). Functionalizing Morpholino Oligos for Antisense Drug Research and Development. Gene Tools. [Link]

-

Lang, K., & Chin, J. W. (2014). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. ACS Chemical Biology. [Link]

-

Wikipedia. (n.d.). Morpholine. Wikipedia. [Link]

-

PubChem. (n.d.). Morpholine. National Center for Biotechnology Information. [Link]

-

Baliani, A., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. [Link]

-

Bernardes, G. J. L., et al. (2018). Comparative Study of Click Handle Stability in Common Ligation Conditions. Bioconjugate Chemistry. [Link]

-

International Agency for Research on Cancer. (1989). Morpholine. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. [Link]

-

Kumar, A., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics. [Link]

-

National Institutes of Health. (n.d.). Synthesis of stable azide and alkyne functionalized phosphoramidite nucleosides. [Link]

-

Interchim. (n.d.). Copper-free Click Chemistry (DBCO reagents). Interchim. [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Readily accessible azido-alkyne-functionalized monomers for the synthesis of cyclodextrin analogues using click chemistry. [Link]

-

ChemDiv. (2022). Compound solubility measurements for early drug discovery. Computational Chemistry. [Link]

-

ACS Omega. (2022). Application of “Click” Chemistry in Biomedical Hydrogels. ACS Publications. [Link]

-

Molecules. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. MDPI. [Link]

-

LI-COR Biosciences. (2014). Click Chemistry Reagents for Biomolecule Labeling. [Link]

-

WMO College, Muttil. (n.d.). Unfolding Potential of Click Chemistry in Bioconjugation: A Review. [Link]

-

ACS Omega. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]

-

Journal of Pharmaceutical Sciences. (2014). A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry. [Link]

-

Bio-IT World. (2024). Alfa Chemistry Expands Selection of Click Chemistry Reagents. [Link]

-

Royal Society of Chemistry. (n.d.). Morpholine-based buffers activate aerobic photobiocatalysis via spin correlated ion pair formation. [Link]

-

1Click Chemistry, Inc. (n.d.). Click-Chemistry-Reagents. [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Creative Biolabs. (n.d.). Aqueous Solubility. Creative Biolabs. [Link]

-

PubMed. (2013). Development of a general methodology for labelling peptide-morpholino oligonucleotide conjugates using alkyne-azide click chemistry. [Link]

-

Semantic Scholar. (n.d.). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]

-

Angewandte Chemie. (2015). Bioorthogonal Click Chemistry-Based Synthetic Cell Glue. [Link]

Sources

- 1. Bioconjugation - Wikipedia [en.wikipedia.org]

- 2. glenresearch.com [glenresearch.com]

- 3. biochempeg.com [biochempeg.com]

- 4. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]

- 5. Bioorthogonal Chemistry - Click Reaction Reagent [bldpharm.com]

- 7. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. broadpharm.com [broadpharm.com]

- 9. Prediction of aqueous solubility of a diverse set of compounds using quantitative structure-property relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. interchim.fr [interchim.fr]

- 11. interchim.fr [interchim.fr]

- 12. broadpharm.com [broadpharm.com]

Molecular weight and logP of 2-(azidomethyl)morpholine scaffolds

An In-Depth Technical Guide to the Physicochemical Properties of 2-(Azidomethyl)morpholine Scaffolds

Authored by: A Senior Application Scientist

Introduction: The Morpholine Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, certain structural motifs consistently reappear in successful therapeutic agents, earning them the designation of "privileged scaffolds."[1][2] The morpholine ring is a quintessential example of such a scaffold, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[2][3] Its prevalence is not accidental; the morpholine heterocycle often imparts favorable properties, including improved aqueous solubility, metabolic stability, and pharmacokinetic characteristics, making it a valuable building block in drug design.[1][2]

This guide focuses on a specific, functionalized variant: the this compound core. The introduction of the azidomethyl group at the 2-position provides a versatile chemical handle for further elaboration via click chemistry or other bioorthogonal reactions, enabling the rapid generation of diverse compound libraries for screening. Understanding the fundamental physicochemical properties of this scaffold, namely its molecular weight (MW) and lipophilicity (logP), is paramount for any researcher aiming to leverage its potential in a drug discovery program. These two parameters are foundational pillars that dictate a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its viability as a therapeutic candidate.[4][5]

This document provides a technical overview of the molecular weight and logP of this compound scaffolds, synthesizes field-proven insights into their determination, and offers validated protocols for experimental assessment.

Section 1: Molecular Weight (MW) - A Foundational Descriptor

Molecular weight is a critical, albeit simple, physicochemical parameter that has profound implications for a compound's journey through the body.[5] It is a key component of early-stage drug candidate assessment and is famously incorporated into frameworks like Lipinski's Rule of Five, which suggests that orally active drugs generally have a molecular weight of less than 500 g/mol .[5] While not an immutable law, this guideline highlights the strong correlation between molecular size and properties like membrane permeability and solubility.[4]

For the this compound scaffold, the molecular weight serves as a baseline upon which further substitutions are built. The core itself is relatively small, providing ample room for medicinal chemists to add complexity and target-specific functionalities without immediately breaching the 500 g/mol threshold.

Causality in Experimental Choices: Why MW Matters

-

Absorption & Permeability : Smaller molecules generally exhibit better absorption characteristics as they can more readily pass through biological membranes.[5] Keeping the MW of a lead compound in check is a primary strategy for ensuring good oral bioavailability.

-

Metabolism & Excretion : Compounds with lower molecular weights (typically below 300-500 g/mol ) are more likely to be excreted renally.[5] Larger molecules often require metabolic transformation to become more water-soluble before they can be eliminated, which can introduce metabolic liabilities.[5]

-

Target Binding : While larger molecules can form more contact points with a biological target, potentially increasing affinity, this often comes at the cost of reduced specificity and a higher potential for off-target effects and toxicity.[5]

The strategic use of the this compound scaffold allows for the initial design of compounds with a low MW, reserving "molecular budget" for substitutions that are critical for potency and selectivity.

Section 2: Lipophilicity (LogP) - The Gatekeeper of Biological Activity

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is arguably one of the most important physicochemical properties in drug design.[6] It is quantified by the partition coefficient (P), which is the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. For convenience, this is expressed on a logarithmic scale as logP.[7]

LogP = log([Compound]octanol / [Compound]water)

A balanced logP is crucial. If a compound is too hydrophilic (low logP), it may have poor absorption because it cannot cross the lipid bilayers of cell membranes. Conversely, if it is too lipophilic (high logP), it may be poorly soluble in aqueous environments like the gastrointestinal fluid or blood, and it can become sequestered in fatty tissues, leading to poor bioavailability and potential toxicity.[8]

Computational (In Silico) Determination of LogP

In the early stages of discovery, computational methods provide a rapid and cost-effective way to estimate the logP of virtual compounds, allowing for the prioritization of synthetic efforts.[6] These algorithms work by deconstructing a molecule into fragments or atoms and summing their contributions to lipophilicity.

One widely used computational model is XLogP3. For the derivative 2-(azidomethyl)-4-benzylmorpholine , PubChem reports a computed XLogP3 value of 2.4, indicating a moderate level of lipophilicity suitable for many drug applications.[9]

Logical Relationship: Scaffold Modification and Physicochemical Impact

The following diagram illustrates how modifications to the this compound core, particularly at the morpholine nitrogen (N4 position), directly influence MW and LogP, which in turn dictate the compound's overall ADME profile.

Sources

- 1. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jchemrev.com [jchemrev.com]

- 4. Drug-like Properties and Fraction Lipophilicity Index as a combined metric - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular weight - MolModa Documentation [durrantlab.pitt.edu]

- 6. researchgate.net [researchgate.net]

- 7. acdlabs.com [acdlabs.com]

- 8. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 9. Morpholine, 2-(azidomethyl)-4-(phenylmethyl)- | C12H16N4O | CID 19848617 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Click Chemistry Reactions for 2-(Azidomethyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Morpholine Scaffold in Conjunction with Click Chemistry

The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles, including improved solubility, metabolic stability, and target binding.[1][2][3] The introduction of an azido group, as in 2-(azidomethyl)morpholine, opens up a powerful avenue for molecular assembly and bioconjugation through the realm of click chemistry. This guide provides a detailed technical overview and actionable protocols for performing click chemistry reactions with this compound, a versatile building block for drug discovery and chemical biology.

Click chemistry, a concept introduced by K. Barry Sharpless, describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them ideal for the synthesis of complex molecules and bioconjugates.[4][5] The two most prominent examples of click chemistry are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4] Both methodologies allow for the efficient formation of a stable triazole linkage between an azide, such as this compound, and an alkyne-containing molecule.

This document will serve as a comprehensive guide to understanding and implementing these powerful reactions for this compound, enabling researchers to leverage this building block for a multitude of applications, from the synthesis of novel small molecule libraries to the site-specific modification of biomolecules.

Reaction Principles: CuAAC vs. SPAAC

The choice between CuAAC and SPAAC is dictated by the specific application, particularly the tolerance of the system to copper catalysis.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential click reaction, involving the reaction of a terminal alkyne with an azide in the presence of a copper(I) catalyst to exclusively form the 1,4-disubstituted triazole isomer.[5][6] The reaction is highly efficient and proceeds under mild conditions, often in aqueous solvents.

Mechanism of CuAAC

Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide.[7] This method is particularly valuable for applications in biological systems where the cytotoxicity of copper is a concern.[7][8]

Mechanism of SPAAC

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental Protocols

The following protocols provide a general framework for the click chemistry functionalization of this compound. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the CuAAC reaction of this compound with a terminal alkyne.

Materials:

-

This compound

-

Terminal alkyne (e.g., phenylacetylene)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

-

Solvent: A mixture of tert-butanol and water (1:1) or other suitable solvents like DMSO, DMF, or THF.

-

Reaction vessel (e.g., round-bottom flask or vial)

-

Stirring apparatus

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of CuSO₄·5H₂O (e.g., 100 mM in water), sodium ascorbate (e.g., 1 M in water, freshly prepared), and THPTA or TBTA (e.g., 50 mM in water or DMSO).

-

-

Reaction Setup:

-

In a reaction vessel, dissolve this compound (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in the chosen solvent system.

-

Add the THPTA or TBTA ligand solution (0.1-1.0 eq). The ligand stabilizes the Cu(I) oxidation state and accelerates the reaction.[9][10]

-

Add the CuSO₄·5H₂O solution (0.01-0.1 eq).

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.1-2.0 eq). The solution should change color, indicating the reduction of Cu(II) to the active Cu(I) species.

-

-

Reaction Monitoring:

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed. Reaction times can vary from a few minutes to several hours depending on the substrates.

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol).

-

Table 1: Representative CuAAC Reaction Parameters

| Parameter | Recommended Range | Rationale |

| Stoichiometry | ||

| This compound | 1.0 eq | Limiting reagent |

| Alkyne | 1.0 - 1.2 eq | A slight excess can drive the reaction to completion. |

| Catalyst System | ||

| CuSO₄·5H₂O | 0.01 - 0.1 eq | Lower catalyst loading is generally preferred. |

| Sodium Ascorbate | 0.1 - 2.0 eq | Ensures complete reduction of Cu(II) to Cu(I). |

| Ligand (THPTA/TBTA) | 0.1 - 1.0 eq | Stabilizes Cu(I) and prevents catalyst disproportionation. |

| Solvent | t-BuOH/H₂O, DMSO, DMF, THF | Solvent choice depends on the solubility of the reactants. |

| Temperature | Room Temperature | The reaction is typically efficient at ambient temperature. |

| Reaction Time | 1 - 24 hours | Monitor by TLC or LC-MS for completion. |

CuAAC Workflow

Caption: General workflow for the CuAAC reaction.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a general procedure for the SPAAC reaction of this compound with a strained cyclooctyne, such as a DBCO derivative.

Materials:

-

This compound

-

Strained cyclooctyne (e.g., DBCO-NHS ester, DBCO-acid)

-

Solvent: Biocompatible buffers (e.g., PBS) or organic solvents (e.g., DMSO, DMF, acetonitrile).

-

Reaction vessel

-

Stirring or shaking apparatus

Procedure:

-

Reaction Setup:

-

Dissolve this compound (1.0-1.5 eq) and the strained cyclooctyne (1.0 eq) in the chosen solvent. A slight excess of the azide can be used to ensure complete consumption of the more expensive cyclooctyne reagent.

-

For bioconjugation applications, the reaction is typically performed in a buffered aqueous solution (e.g., PBS pH 7.4).

-

-

Reaction Monitoring:

-

Incubate the reaction mixture at room temperature or 37°C.

-

Monitor the progress of the reaction by LC-MS or other suitable analytical techniques. SPAAC reactions are generally fast, with significant product formation often observed within minutes to a few hours.

-

-

Purification:

-

The purification method will depend on the nature of the product.

-

For small molecules, purification can be achieved by column chromatography or preparative HPLC.

-

For bioconjugates, purification is typically performed using size-exclusion chromatography (SEC), dialysis, or affinity chromatography to remove unreacted small molecules.

-

Table 2: Representative SPAAC Reaction Parameters

| Parameter | Recommended Range | Rationale |

| Stoichiometry | ||

| This compound | 1.0 - 1.5 eq | A slight excess can be used to drive the reaction. |

| Strained Cyclooctyne | 1.0 eq | Often the limiting and more valuable reagent. |

| Solvent | PBS, DMSO, DMF, Acetonitrile | Chosen based on the solubility and stability of the reactants. |

| Temperature | Room Temperature to 37°C | Mild temperatures are sufficient for this catalyst-free reaction. |

| Reaction Time | 0.5 - 12 hours | Generally faster than CuAAC; monitor for completion. |

SPAAC Workflow

Caption: General workflow for the SPAAC reaction.

Applications in Drug Discovery and Chemical Biology

The triazole products formed from the click reaction of this compound can be utilized in a variety of applications:

-

Lead Generation: Rapidly synthesize libraries of novel compounds for high-throughput screening by coupling this compound with a diverse set of alkyne-containing fragments.

-

Bioconjugation: Attach the morpholine-containing moiety to biomolecules such as proteins, peptides, or nucleic acids for targeted drug delivery, imaging, or diagnostic applications.[7]

-

PROTACs and Molecular Glues: The triazole linker can serve as a component of proteolysis-targeting chimeras (PROTACs) or molecular glues, where the morpholine group may contribute to binding or solubility.

-

Fragment-Based Drug Discovery (FBDD): Use this compound as a fragment to be "clicked" onto alkyne-modified hits to explore structure-activity relationships.

Conclusion

This compound is a valuable building block that, when combined with the power and versatility of click chemistry, provides a robust platform for the synthesis of novel chemical entities and bioconjugates. The choice between the copper-catalyzed and strain-promoted pathways allows for a broad range of applications, from medicinal chemistry to chemical biology. The protocols and guidelines presented here offer a solid foundation for researchers to successfully employ this compound in their research endeavors.

References

-

Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. [Link]

-

Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]

-

Click chemistry. Wikipedia. [Link]

-

Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

-

The azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]

-

Morpholine is a heterocycle featured in numerous approved and experimental drugs as well as bioactive molecules. PubMed. [Link]

-

The morpholine ring is a versatile and readily accessible synthetic building block, it is easily introduced as an amine reagent or can be built according to a variety of available synthetic methodologies. PubMed. [Link]

-

Developing drugs for the central nervous system (CNS) requires fine chemical modifications, as a strict balance between size and lipophilicity is necessary to improve the permeability through the blood-brain barrier (BBB). In this context, morpholine and its analogues represent valuable heterocycles, due to their conformational and physicochemical properties. PMC. [Link]

-

A copper-catalyzed variant that follows a different mechanism can be conducted under aqueous conditions, even at room temperature. Organic Chemistry Portal. [Link]

-

A notable variant of the Huisgen 1,3-dipolar cycloaddition is the copper(I) catalyzed variant, no longer a true concerted cycloaddition, in which organic azides and terminal alkynes are united to afford 1,4-regioisomers of 1,2,3-triazoles as sole products. Wikipedia. [Link]

Sources

- 1. Strain-promoted azide-alkyne cycloaddition-based fluorometric detection of azvudine using DBCO-functionalized carbon dots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AN IMPROVED METHOD FOR COVALENTLY CONJUGATING MORPHOLINO OLIGOMERS TO ANTITUMOR ANTIBODIES - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN113651762A - Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate - Google Patents [patents.google.com]

- 7. axispharm.com [axispharm.com]

- 8. Exploiting azide–alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. broadpharm.com [broadpharm.com]

Application Notes & Protocols: CuAAC Cycloaddition of 2-(Azidomethyl)morpholine with Alkynes

Introduction: The Strategic Value of the Morpholine Moiety in Triazole Synthesis

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," offering a highly efficient and reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2][3][4] This reaction's broad functional group tolerance, mild reaction conditions, and near-quantitative yields have cemented its importance in diverse fields, including medicinal chemistry, bioconjugation, and materials science.[1][2] This guide focuses on a specific, yet highly valuable, application of the CuAAC reaction: the cycloaddition of 2-(azidomethyl)morpholine with various alkynes.

The morpholine heterocycle is a "privileged" scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[5][6][7] Its presence can improve aqueous solubility, metabolic stability, and target binding affinity.[5][6][7] By combining the robust and versatile CuAAC reaction with the advantageous properties of the morpholine moiety, researchers can rapidly generate libraries of novel triazole-containing compounds with significant potential for drug discovery and development.[8][9]

This document provides a comprehensive overview of the CuAAC reaction mechanism, detailed experimental protocols for the synthesis of morpholine-containing triazoles, and a discussion of their applications.

The Catalytic Heart of the Matter: Understanding the CuAAC Mechanism

The remarkable efficiency and regioselectivity of the CuAAC reaction are direct consequences of its intricate, copper-mediated catalytic cycle. Unlike the thermal Huisgen 1,3-dipolar cycloaddition, which often yields a mixture of regioisomers, the copper-catalyzed variant exclusively produces the 1,4-disubstituted triazole.[4][10] The reaction is significantly accelerated in the presence of a copper(I) catalyst, with rate enhancements of up to 10⁸ compared to the uncatalyzed version.[10]

The currently accepted mechanism involves several key steps:

-

Formation of the Copper-Acetylide Complex: The catalytic cycle begins with the coordination of the terminal alkyne to the copper(I) catalyst. This interaction acidifies the terminal proton of the alkyne, facilitating its deprotonation to form a highly reactive copper-acetylide intermediate.[1][]

-

Coordination of the Azide: The azide, in this case, this compound, then coordinates to the copper-acetylide complex.

-

Cycloaddition and Ring Formation: This is followed by a [3+2] cycloaddition reaction, where the azide adds across the copper-activated alkyne. This step proceeds through a six-membered copper-containing intermediate.[10]

-

Protonolysis and Catalyst Regeneration: The resulting cuprated triazole intermediate undergoes protonolysis, releasing the 1,4-disubstituted 1,2,3-triazole product and regenerating the active copper(I) catalyst, which can then enter another catalytic cycle.[]

Sources

- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 5. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. e3s-conferences.org [e3s-conferences.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Click Chemistry [organic-chemistry.org]

Protocol for the N-Boc Deprotection of 2-(azidomethyl)morpholine: An Application Note for Drug Development Professionals

Introduction: Navigating the Deprotection of a Bifunctional Scaffold

In the landscape of modern drug discovery and development, morpholine scaffolds are prized for their favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] The introduction of an azidomethyl substituent at the C2 position provides a versatile chemical handle for further elaboration via click chemistry or other azide-specific transformations, making 2-(azidomethyl)morpholine a valuable building block for the synthesis of complex bioactive molecules.

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in organic synthesis, lauded for its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[2] However, the deprotection of N-Boc-2-(azidomethyl)morpholine presents a unique challenge: the need to selectively cleave the Boc group without compromising the integrity of the potentially sensitive azide functionality. This application note provides a comprehensive guide to the successful N-Boc deprotection of this compound, offering detailed protocols, mechanistic insights, and a comparative analysis of common deprotection strategies.

Understanding the Core Chemistry: Stability and Reactivity

The successful deprotection hinges on the differential stability of the N-Boc group and the alkyl azide to acidic reagents. The N-Boc group is readily cleaved by acids via a mechanism involving protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free amine.[3]

Conversely, primary alkyl azides, such as the one present in this compound, are generally stable under the acidic conditions typically employed for Boc deprotection. However, it is crucial to avoid strongly acidic and aqueous conditions, which can lead to the formation of hydrazoic acid, a highly toxic and explosive substance.[4] Therefore, the choice of acid and solvent is paramount to ensure a clean and safe reaction.

Comparative Analysis of Deprotection Protocols

Several acidic systems are commonly employed for N-Boc deprotection. The selection of the optimal method depends on the specific substrate, desired reaction kinetics, and downstream processing considerations.

| Reagent System | Typical Conditions | Advantages | Disadvantages |

| Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 20-50% TFA in DCM, 0 °C to RT, 1-4 h | Fast and efficient, volatile byproducts are easily removed. | TFA is corrosive and requires careful handling. Potential for trifluoroacetylation of the product amine. |

| Hydrogen Chloride (HCl) in 1,4-Dioxane | 4 M HCl in dioxane, RT, 1-4 h | Commercially available, often provides the hydrochloride salt directly, which can aid in purification by precipitation.[5] | Dioxane is a suspected carcinogen and requires appropriate handling. The reaction can sometimes be slower than with TFA. |

| Oxalyl Chloride in Methanol | 3 equiv. oxalyl chloride in MeOH, RT, 1-4 h | Mild conditions, reported to be effective for a wide range of substrates.[6][7] | In situ generation of HCl; requires careful control of the addition of oxalyl chloride. |

Recommended Protocol: N-Boc Deprotection with HCl in 1,4-Dioxane

This protocol is recommended for its reliability, ease of handling, and the direct formation of the hydrochloride salt of the product, which often simplifies purification.

Materials and Reagents

-

N-Boc-2-(azidomethyl)morpholine

-

4 M Hydrogen Chloride in 1,4-Dioxane

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether, anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Experimental Procedure

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add N-Boc-2-(azidomethyl)morpholine (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (approximately 10 mL per gram of substrate).

-

Acid Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, add a 4 M solution of HCl in 1,4-dioxane (4.0 - 5.0 eq) dropwise over 5-10 minutes.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until complete consumption of the starting material is observed.

-

Work-up and Isolation (as Hydrochloride Salt): Upon completion, the product may precipitate as the hydrochloride salt. If so, the solid can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.[5] If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator. The resulting residue can be triturated with diethyl ether to induce precipitation of the hydrochloride salt.

-

Work-up and Isolation (as Free Amine): To obtain the free amine, carefully quench the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[5]

Workflow Diagram

Caption: Plausible synthetic pathway to N-Boc-2-(azidomethyl)morpholine.

Conclusion

The N-Boc deprotection of this compound is a critical transformation for the utilization of this versatile building block in drug discovery. By understanding the underlying chemical principles and selecting the appropriate reaction conditions, researchers can efficiently and safely access the desired product. The recommended protocol using HCl in 1,4-dioxane offers a reliable and scalable method for this deprotection. Adherence to strict safety protocols when handling azide-containing compounds is essential to ensure a safe and successful experimental outcome.

References

-

D'Agostino, M., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24453-24463. Available at: [Link]

-

D'Agostino, M., et al. (2020). Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. ResearchGate. Available at: [Link]

-

Kappe, C. O., et al. (2006). Deprotection of different N-Boc-compounds. ResearchGate. Available at: [Link]

-

The Royal Society of Chemistry. (2012). Experimental Procedure. The Royal Society of Chemistry. Available at: [Link]

-

Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific. Available at: [Link]

-

The Royal Society of Chemistry. (2010). SUPPORTING INFORMATION. The Royal Society of Chemistry. Available at: [Link]

-

SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. Available at: [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Common Organic Chemistry. Available at: [Link]

- Google Patents. (n.d.). CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine. Google Patents.

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]

-

Stanford Environmental Health & Safety. (n.d.). Information on Azide Compounds. Stanford Environmental Health & Safety. Available at: [Link]

-

ChemRxiv. (2024, September 6). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Alkyl azide synthesis by azidonation, hydroazidation or substitution. Organic Chemistry Portal. Available at: [Link]

-

ResearchGate. (2025, August 6). Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. ResearchGate. Available at: [Link]

-

SciELO. (n.d.). Reaction of aromatic azides with strong acids: formation of fused nitrogen heterocycles and arylamines. SciELO. Available at: [Link]

-

ResearchGate. (2025, August 6). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). ResearchGate. Available at: [Link]

-

University of Pittsburgh. (2013, February 1). Safe Handling of Azides. University of Pittsburgh. Available at: [Link]

-

E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available at: [Link]

-

Canadian Science Publishing. (n.d.). THE REACTION OF SOME AROMATIC ACIDS WITH SODIUM AZIDE IN A TRIFLUOROACETIC ACID – TRIFLUOROACETIC ANHYDRIDE MEDIUM. Canadian Science Publishing. Available at: [Link]

-